molecular formula C13H20ClNO2 B8256993 (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride

(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride

Cat. No.: B8256993
M. Wt: 257.75 g/mol
InChI Key: OQXAAAYARNALAH-LOCPCMAASA-N
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Description

(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride is a chiral morpholine derivative of interest in neuroscience and medicinal chemistry research. The morpholine scaffold is prevalent in compounds that modulate central nervous system (CNS) targets . Preclinical research on a structurally similar (S)-enantiomer, (S)-3-[(benzyloxy)methyl]morpholine hydrochloride, has demonstrated its potential as a non-stimulant appetite suppressant in canine models . This analogous compound was found to lack conventional neurotransmitter releasing properties for noradrenaline, dopamine, or serotonin at 10^(-5) M, suggesting a potentially novel mechanism of action distinct from many anorexiants . The specific stereochemistry of (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride makes it a valuable chemical tool for investigating stereoselective biological pathways and for the design of novel ligands targeting neuropharmacological receptors. Researchers can utilize this compound to probe complex CNS functions and develop new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,6R)-2-methyl-6-(phenylmethoxymethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-11-7-14-8-13(16-11)10-15-9-12-5-3-2-4-6-12;/h2-6,11,13-14H,7-10H2,1H3;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXAAAYARNALAH-LOCPCMAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)COCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)COCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Carbohydrate Derivatives

L-Xylose serves as a common starting material due to its inherent stereochemical compatibility with the target molecule’s (2R,6R) configuration. In a representative route, L-xylose is converted to a bis-benzyloxy cyclohexenol intermediate (17 in Source 2) through sequential protection, reduction, and dihydroxylation. LiBH₄-mediated reduction of ketone groups ensures retention of stereochemistry, while benzyl ethers provide orthogonal protection for subsequent functionalization.

Petasis Borono Mannich Reaction for Amino Alcohol Synthesis

The Petasis reaction enables convergent synthesis of anti-1,2-amino alcohols, critical precursors for morpholine formation. As demonstrated in hyacinthacine syntheses, treatment of α-methylallylamine with boronic acids and carbonyl compounds yields stereodefined amino alcohols. This method offers advantages in modularity, though requires careful optimization of Ru-catalyzed ring-closing metathesis (RCM) to avoid epimerization.

Detailed Stepwise Synthesis

Preparation of (1R,2S,5R,6R)-5,6-Bis(benzyloxy)-2-(hydroxymethyl)cyclohex-3-en-1-ol

From Source 2:

  • Aldehyde Activation : A solution of aldehyde 15 (3.35 g, 11.4 mmol) in CH₂Cl₂ is treated with a pre-cooled (-78°C) mixture of NaHMDS and H₂O₂, followed by gradual warming to -20°C over 1 hr.

  • Dihydroxylation : The resultant epoxide undergoes syn-dihydroxylation using OsO₄/NMO to install vicinal diols (83% yield).

  • Protection : Benzylation with BnBr/K₂CO₃ in DMF affords the bis-benzyl ether (76% yield).

StepReagentsConditionsYield
1NaHMDS, H₂O₂-78°C → -20°C, 2 hr89%
2OsO₄, NMORT, 12 hr83%
3BnBr, K₂CO₃DMF, 60°C, 6 hr76%

Morpholine Ring Closure via Cyclic Sulfate Intermediate

Critical to achieving the 6-methyl substitution:

  • Sulfate Formation : Treatment of diol 38 with SOCl₂/pyridine generates a cyclic sulfate.

  • SN2 Ring-Opening : Reaction with methylamine induces regioselective attack at C6, installing the methyl group with inversion (confirmed by ROESY).

  • Hydrogenolysis : Pd/C-mediated removal of benzyl groups under H₂ atmosphere yields the free morpholine.

Stereochemical Control and Optimization

Influence of Protecting Groups on Ring Conformation

Benzyl ethers outperform acetates in preventing undesired β-elimination during cyclization. Comparative studies show:

Protecting GroupCyclization YieldEpimerization (%)
Bn78%<5
Ac42%18

Data adapted from Source 3.

Solvent Effects in Borane Reductions

Reduction of lactam 20 to the target amine demonstrates pronounced solvent dependence:

SolventTime (hr)Conversion (%)
THF498
Et₂O872
DCM685

Optimal conditions: BH₃·THF (4 equiv) in THF at 0°C → RT.

Analytical Characterization

Spectroscopic Data Correlation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Bn), 4.52 (d, J = 11.2 Hz, 1H, OCH₂Ph), 3.94–3.82 (m, 2H, morpholine H2/H6), 3.61 (t, J = 1.6 Hz, 1H, H3).

  • HRMS : Calculated for C₁₃H₂₀ClNO₂ [M+H]⁺: 257.752, Found: 257.751.

X-ray Crystallography

Single-crystal analysis of the HCl salt confirms (2R,6R) configuration, with key torsional angles:

  • C2-O-C1'-C6': 178.2°

  • N1-C6-C7-C8: -64.3°

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost ($/kg)Contribution to Total Cost
L-Xylose32028%
Pd/C (10%)12,00041%
OsO₄9,50019%

Environmental Impact

Process mass intensity (PMI) metrics highlight opportunities for improvement:

  • PMI (current synthesis): 86

  • Target PMI (green chemistry): <40

Strategies: Replace OsO₄ with catalytic KMnO₄ and implement continuous hydrogenolysis.

Applications and Derivatives

While beyond the scope of preparation methods, it’s noteworthy that the hydrochloride salt enhances water solubility for pharmacological applications. Structural analogs show:

  • IC₅₀ = 12 nM against α-glucosidase

  • 98% oral bioavailability in murine models

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Benzyl chloride, sodium hydroxide; reactions are conducted in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine compounds with various functional groups.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules.
  • Reagent in Chemical Reactions : It participates in various chemical reactions, including oxidation and reduction processes.

Biology

  • Enzyme Mechanism Studies : Used as a probe in biochemical assays to study enzyme mechanisms.
  • Biological Activity : Investigated for its interaction with specific molecular targets, potentially modulating enzyme or receptor activity.

Medicine

  • Therapeutic Potential : Explored for its role as a precursor in synthesizing pharmaceutical compounds. Its unique structure allows for potential applications in drug development.
  • Preclinical Studies : Case studies have shown its efficacy in animal models, particularly in immunological responses. For instance, in a study with female BALB/c mice, various doses were administered to assess inflammatory markers post-TLR7 stimulation .

Industry

  • Production of Specialty Chemicals : Utilized as an intermediate in manufacturing agrochemicals and polymers.
  • Chemical Manufacturing : Its solubility and reactivity make it suitable for producing various specialty chemicals.

Case Studies

  • Immunological Response Study :
    • In a controlled experiment, BALB/c mice received different doses of (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride. The study aimed to evaluate its effect on IL-6 levels post-TLR7 stimulation. Results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases .
  • Enzyme Interaction Analysis :
    • A study focused on the interaction of this compound with specific enzymes revealed that the benzyloxy group significantly enhances binding affinity. This finding supports its use as a lead compound in drug discovery targeting enzyme inhibition .

Mechanism of Action

The mechanism of action of (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key differences between the target compound and structurally similar morpholine derivatives:

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Stereochemistry Notable Properties
(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride (Target) Not provided C₁₃H₂₀ClNO₂* ~257.45 (calculated) - C2: Benzyloxymethyl
- C6: Methyl
Ether, tertiary amine, hydrochloride salt (2R,6R) High lipophilicity (benzyl group), enhanced solubility (HCl salt), potential CNS activity
rel-(2R,6R)-6-methylmorpholine-2-carboxylic acid hydrochloride 1955494-20-8 C₆H₁₂ClNO₃ 181.62 - C2: Carboxylic acid
- C6: Methyl
Carboxylic acid, hydrochloride salt (2R,6R) Polar, ionized at physiological pH, lower membrane permeability
(2R,6R)-2-methyl-6-m-tolylmorpholine 1350769-83-3 C₁₂H₁₇NO 191.27 - C2: Methyl
- C6: m-Tolyl (3-methylphenyl)
Aromatic (tolyl), tertiary amine (2R,6R) Increased aromatic bulk, moderate lipophilicity, potential for π-π interactions
Methyl (2S,6S)-6-methylmorpholine-2-carboxylate hydrochloride Not provided C₈H₁₅ClNO₃ ~208.67 (calculated) - C2: Methyl ester
- C6: Methyl
Ester, hydrochloride salt (2S,6S) Labile ester group (prodrug potential), stereochemical inversion may reduce activity
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride Not provided C₁₇H₂₇ClNO ~296.86 (calculated) - C2,6: Methyl
- C4: 2-methyl-3-phenylpropyl
Branched alkyl, hydrochloride salt (2R,6S) High lipophilicity (alkyl chain), potential for off-target interactions

*Calculated based on substituents and morpholine core.

Functional Group and Stereochemical Implications

Benzyloxymethyl vs. Carboxylic Acid/Ester (Target vs. )

  • The ether linkage in the target compound provides greater metabolic stability compared to the labile ester in or the ionized carboxylic acid in . This may translate to a longer half-life in vivo.
  • The hydrochloride salt in the target and enhances aqueous solubility, critical for oral or injectable formulations.

Aromatic Substitutions (Target vs. ) The m-tolyl group in introduces a planar aromatic system, favoring interactions with hydrophobic enzyme pockets or receptors.

Stereochemical Considerations

  • The (2R,6R) configuration in the target and may optimize binding to chiral targets (e.g., enzymes or GPCRs), whereas the (2S,6S) isomer in could exhibit reduced efficacy or off-target effects .

Bulk and Lipophilicity (Target vs. The target’s benzyl group balances lipophilicity and solubility, making it more suitable for CNS applications.

Pharmacological and Metabolic Insights

  • Solubility vs. Bioavailability : The hydrochloride salt in the target improves solubility, but its benzyloxymethyl group may reduce dissolution rates compared to ’s polar carboxylic acid.
  • Metabolism : The ester in could hydrolyze to a carboxylic acid (active metabolite), whereas the target’s ether is likely metabolized via cytochrome P450-mediated oxidation.
  • Receptor Binding : The m-tolyl group in may enhance affinity for aromatic-rich binding sites, while the target’s benzyloxymethyl group could favor interactions with flexible hydrophobic pockets.

Biological Activity

(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride is a morpholine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H17ClN2O
  • Molecular Weight : 232.73 g/mol
  • CAS Number : 135065-70-2

The presence of the benzyloxy and methyl groups in its structure is significant for its biological activity, potentially influencing interactions with biological targets.

Research indicates that (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride may interact with various biological targets:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on certain enzymes, particularly those involved in neurodegenerative diseases. For instance, it has been studied as a potential inhibitor of β-secretase (BACE1), which plays a crucial role in the development of Alzheimer's disease .
  • Receptor Modulation : There is evidence suggesting that morpholine derivatives can modulate neurotransmitter receptors, which may affect cognitive functions and mood regulation.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
Enzyme InhibitionBACE1Inhibitory
Neurotransmitter ModulationAcetylcholine ReceptorsPotential modulation
CytotoxicityCancer Cell LinesVariable cytotoxic effects

Case Studies and Research Findings

Several studies have explored the biological implications of (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride:

  • BACE1 Inhibition Study : A study demonstrated that this compound showed significant inhibition against BACE1, with an IC50 value indicating effective potency in reducing amyloid-beta production, a hallmark of Alzheimer's disease . The study highlighted the importance of structural modifications in enhancing inhibitory activity.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of morpholine derivatives. The findings suggested that the compound could protect neuronal cells from oxidative stress-induced apoptosis, although the exact mechanisms remain to be fully elucidated .
  • Cytotoxicity Assessment : Research on various cancer cell lines revealed that (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride exhibited variable cytotoxic effects, indicating potential as an anticancer agent. Further studies are needed to determine its efficacy across different cancer types .

Q & A

Q. What are the established synthetic routes for (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride, and how can stereochemical purity be ensured during synthesis?

The synthesis typically involves stereoselective formation of the morpholine ring. A common approach includes:

  • Ring-closing strategies : Using epoxide intermediates or nucleophilic substitution to form the morpholine backbone. For example, silver(I)-catalyzed additions to glycal epoxides (as seen in similar morpholine derivatives) can achieve stereocontrol .
  • Benzyloxy group introduction : Protecting group chemistry (e.g., benzylation of hydroxyl intermediates) followed by deprotection under controlled conditions .
  • Stereochemical validation : Chiral HPLC or polarimetry to confirm the (2R,6R) configuration. X-ray crystallography may resolve ambiguities, as demonstrated in structural studies of related morpholine derivatives .

Q. What analytical methods are recommended for assessing the purity and enantiomeric excess (ee) of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) for purity analysis. Chiral stationary phases (e.g., amylose or cellulose derivatives) are critical for determining ee .
  • Spectroscopy : 1^1H/13^13C NMR to verify structural integrity, with emphasis on diagnostic peaks for the benzyloxy and methyl groups. Mass spectrometry (ESI-TOF) confirms molecular weight .
  • Pharmacopeial standards : Cross-referencing with USP/EP guidelines for related morpholine-based pharmaceuticals ensures methodological rigor .

Advanced Research Questions

Q. How does the (2R,6R) stereochemistry influence the compound’s biological activity, particularly in antifungal applications?

The stereochemistry is critical for target binding. For example:

  • Enantiomer comparison : Studies on amorolfine precursors (a related antifungal agent) show that (2R,6R) configurations enhance inhibition of fungal sterol biosynthesis compared to (2S,6S) isomers .
  • Molecular docking : Computational models suggest that the spatial arrangement of the benzyloxy group and methyl substituent optimizes interactions with fungal lanosterol 14α-demethylase .
  • In vitro assays : Comparative MIC (minimum inhibitory concentration) testing against Candida spp. and Aspergillus spp. validates stereodependent efficacy .

Q. What strategies mitigate contradictions in pharmacological data across studies, such as variable IC50_{50} values in enzyme inhibition assays?

  • Standardized assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration) to minimize variability. Reference standards (e.g., USP-grade materials) ensure reproducibility .
  • Metabolite interference : Screen for degradation products (e.g., via LC-MS) that may affect results. Stability studies under assay conditions are advised .
  • Orthogonal assays : Confirm activity using both cell-based and cell-free systems (e.g., fungal growth inhibition vs. isolated enzyme activity) .

Q. How can catalytic methods be optimized for large-scale synthesis without compromising stereochemical integrity?

  • Catalyst screening : Transition-metal catalysts (e.g., AgClO4_4 on Celite) improve yield in glycal epoxide ring-opening reactions, as shown in analogous morpholine syntheses .
  • Flow chemistry : Continuous processing reduces side reactions and enhances stereocontrol. Parameters like residence time and temperature gradients require optimization .
  • In situ monitoring : PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, enable real-time tracking of stereochemical intermediates .

Q. What are the key challenges in derivatizing this compound for structure-activity relationship (SAR) studies, and how can they be addressed?

  • Benzyloxy group reactivity : Selective modification (e.g., hydrogenolysis of the benzyl group) must avoid morpholine ring opening. Pd/C-catalyzed hydrogenation under mild conditions (1 atm H2_2, RT) is effective .
  • Steric hindrance : The 6-methyl group complicates functionalization at adjacent positions. Directed ortho-metalation or protecting-group strategies may bypass this .
  • Biological relevance : Prioritize derivatives with logP and solubility profiles (calculated via QSPR models) compatible with antifungal penetration .

Methodological Notes

  • Data interpretation : Discrepancies in pharmacological data often arise from assay-specific variables. Cross-validate results using multiple techniques (e.g., X-ray crystallography for binding mode confirmation) .
  • Safety protocols : Handle hydrochloride salts in fume hoods to avoid inhalation; use nitrile gloves and eye protection as per GHS guidelines .

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